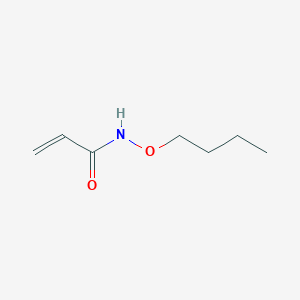
N-butoxyprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butoxyprop-2-enamide is an organic compound with the molecular formula C7H13NO2. It is a member of the enamide family, which are characterized by the presence of an amide group conjugated to a double bond. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butoxyprop-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. This process typically employs transition-metal catalysts such as iron (Fe) to facilitate the regioselective oxidative desaturation of amides, leading to the formation of enamides . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the activator and oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative desaturation processes using transition-metal catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-butoxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bond.
Common Reagents and Conditions:
Oxidation: Transition-metal catalysts like iron (Fe) or palladium (Pd) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted enamides or amides
Scientific Research Applications
N-butoxyprop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butoxyprop-2-enamide involves its reactivity as an enamide. The conjugated double bond and amide group allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure, leading to the formation of new products with different properties .
Comparison with Similar Compounds
N-methyl-N-(3-oxobutyl)benzamide: Another enamide with similar reactivity but different substituents.
N-acetyl-pyrrolidine: A cyclic enamide with distinct structural features.
Uniqueness: N-butoxyprop-2-enamide is unique due to its specific substituents, which influence its reactivity and applications. The presence of the butoxy group provides distinct chemical properties compared to other enamides .
Properties
CAS No. |
4203-85-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-butoxyprop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
InChI Key |
XOYONZYDWNTDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















